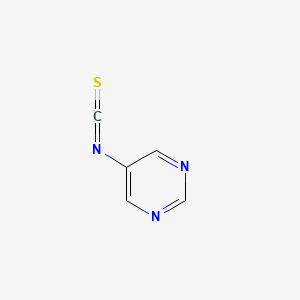

5-Isothiocyanatopyrimidine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C5H3N3S |

|---|---|

Peso molecular |

137.16 g/mol |

Nombre IUPAC |

5-isothiocyanatopyrimidine |

InChI |

InChI=1S/C5H3N3S/c9-4-8-5-1-6-3-7-2-5/h1-3H |

Clave InChI |

WTYMSPLGFJJLSR-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=NC=N1)N=C=S |

Origen del producto |

United States |

Synthetic Methodologies for 5 Isothiocyanatopyrimidine and Structural Analogs

Precursor Pyrimidine (B1678525) Ring Synthesis and Functionalization Strategies

The foundation for the synthesis of 5-isothiocyanatopyrimidine lies in the efficient construction of a pyrimidine ring bearing a suitable functional group at the 5-position, which can be subsequently converted to the isothiocyanate moiety.

Installation of Pre-functionalized Groups for Isothiocyanate Elaboration

The most common precursor for the synthesis of this compound is 5-aminopyrimidine (B1217817). The amino group serves as a direct handle for conversion to the isothiocyanate. Other pre-functionalized groups that can be elaborated to an isothiocyanate include halo- and nitro- groups.

5-Aminopyrimidine: The synthesis of 5-aminopyrimidine is a crucial first step. While various methods exist, a common approach involves the reduction of a 5-nitropyrimidine (B80762) precursor.

5-Halopyrimidines: Halogenated pyrimidines, particularly 5-bromopyrimidine (B23866) and 5-chloropyrimidine, are also valuable precursors. google.com The halogen atom can be displaced by a thiocyanate (B1210189) salt, which can then be isomerized to the isothiocyanate. The preparation of 5-bromopyrimidine can be achieved through methods such as the condensation of 2-bromo-3-methoxyacrolein with formamide. google.com

5-Nitropyrimidines: The nitro group at the C-5 position can be readily reduced to an amino group, which is then converted to the isothiocyanate. The synthesis of 5-nitropyrimidines can be accomplished through various nitration procedures on the pyrimidine ring.

| Precursor Compound | Functional Group | Synthetic Utility for this compound |

| 5-Aminopyrimidine | -NH₂ | Direct conversion to isothiocyanate using thiophosgene (B130339) or its analogs. |

| 5-Bromopyrimidine | -Br | Nucleophilic substitution with a thiocyanate salt followed by isomerization. |

| 5-Chloropyrimidine | -Cl | Similar to 5-bromopyrimidine, serving as a leaving group for thiocyanation. |

| 5-Nitropyrimidine | -NO₂ | Reduction to 5-aminopyrimidine, a key intermediate. nih.gov |

Regioselective Introduction of Substituents on the Pyrimidine Core

Controlling the position of substituents on the pyrimidine ring is paramount for the synthesis of specifically functionalized analogs. The C-5 position of the pyrimidine ring can be targeted through several strategies. The inherent reactivity of the pyrimidine ring, which is electron-deficient, influences the regioselectivity of substitution reactions. For instance, the SNAr reaction of 2,4-dichloropyrimidines substituted with an electron-withdrawing group at C-5 typically shows selectivity for substitution at C-4, however, the use of tertiary amine nucleophiles can direct the selectivity to the C-2 position. acs.org

The synthesis of 5-substituted pyrazolo[1,5-a]pyrimidines has been achieved with regioselectivity, which provides insights into controlling substitution on fused pyrimidine systems. researchgate.neteurjchem.com Patents have also described methods for the regioselective synthesis of substituted pyrimidines, highlighting the industrial importance of such control. wipo.int

Methodologies for the Introduction of the Isothiocyanate Moiety at the Pyrimidine C-5 Position

Once a pyrimidine with a suitable precursor group at the C-5 position is obtained, the next critical step is the introduction of the isothiocyanate moiety.

Thiocyanation Followed by Isomerization or Rearrangement Protocols

An indirect route to this compound involves the initial introduction of a thiocyanate group (-SCN) followed by its isomerization to the more thermodynamically stable isothiocyanate (-NCS). This isomerization can often be achieved by heating. rsc.orgwikipedia.org The thiocyanation of olefins is kinetically favored over isothiocyanation, but subsequent isomerization can lead to the desired product. rsc.org While this method is general, specific examples for the 5-pyrimidine system often rely on the principles of thiocyanate-to-isothiocyanate rearrangement. nih.gov The isomerization of allyl thiocyanate to allyl isothiocyanate is a well-documented example of this type of rearrangement. wikipedia.org

A plausible pathway for a 5-halopyrimidine precursor would involve nucleophilic substitution with a thiocyanate salt (e.g., KSCN or NaSCN) to form 5-thiocyanatopyrimidine, which upon heating, would rearrange to this compound.

Direct Isothiocyanation Procedures and Reaction Mechanisms

A more direct and widely used method for the synthesis of this compound is the reaction of 5-aminopyrimidine with thiophosgene (CSCl₂) or a thiophosgene equivalent. vulcanchem.com This reaction proceeds via the formation of an intermediate thiocarbamoyl chloride, which then eliminates hydrogen chloride to yield the isothiocyanate.

Isothiocyanates are electrophilic at the central carbon atom and are susceptible to attack by nucleophiles. wikipedia.org This reactivity is fundamental to their utility as synthetic intermediates.

| Reagent | Precursor | Reaction Type |

| Thiophosgene (CSCl₂) | 5-Aminopyrimidine | Direct Isothiocyanation |

| Thiophosgene Analogs | 5-Aminopyrimidine | Direct Isothiocyanation |

Multi-Component Reaction Approaches for Pyrimidine-Isothiocyanate Assembly

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step from three or more reactants. mdpi.comcaltech.edu While a specific MCR for the direct synthesis of this compound is not extensively reported, the principles of MCRs can be applied to design a convergent synthesis.

A hypothetical MCR could involve the condensation of a 1,3-dicarbonyl compound, an amidine (or guanidine), and a source of the isothiocyanate group. For instance, a reaction between an appropriate β-dicarbonyl precursor, formamidine, and a thiocyanate salt under conditions that favor cyclization and subsequent isothiocyanate formation could potentially yield the target molecule. The Biginelli reaction, a well-known MCR for the synthesis of dihydropyrimidines, demonstrates the feasibility of one-pot pyrimidine ring formation. rsc.org The development of such an MCR would represent a significant advancement in the efficient synthesis of this compound and its analogs.

Considerations for Reaction Efficiency, Selectivity, and Scale-Up in Synthetic Design

Reaction Efficiency: The efficiency of isothiocyanate synthesis is often measured by reaction yield and time. The classic method employing thiophosgene and a primary amine, while often effective, suffers from the high toxicity of the reagent. cbijournal.combu.edu.eg The reaction of 5-aminopyrimidine with thiophosgene (CSCl₂) is a known route to this compound. vulcanchem.com The efficiency of such reactions can be influenced by the solvent; for instance, polar aprotic solvents like γ-butyrolactone have been noted to improve reaction efficiency in related syntheses. vulcanchem.com

A comparative overview of common desulfurization agents used in the synthesis of isothiocyanates from dithiocarbamate (B8719985) salts is presented below.

Table 1: Comparison of Selected Desulfurization Agents for Isothiocyanate Synthesis

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Thiophosgene | Chloroform or toluene, controlled temperature | Generally good to moderate yields | Highly toxic, sensitive to vicinal reactive groups bu.edu.eg |

| Triphosgene (B27547) | Mild conditions | Safer solid alternative to phosgenes, good yields cbijournal.comnih.gov | Still a hazardous reagent |

| Hydrogen Peroxide | Varies | Inexpensive, "green" reagent | May not be suitable for all substrates |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Catalytic DMAP or DABCO | High yields, clean workup (volatile by-products) cbijournal.com | Reagent cost may be a factor |

Scale-Up: Transitioning a synthetic route from laboratory to industrial scale introduces several challenges. For the synthesis of this compound, key scale-up considerations include:

Reagent Handling and Safety: The use of highly toxic and reactive compounds like thiophosgene is a major barrier to large-scale production. bu.edu.egacs.org Processes utilizing safer, solid, and bench-stable alternatives like (Me₄N)SCF₃ or triphosgene are more amenable to scale-up. acs.org

Reaction Control: Exothermic reactions require careful thermal management on a large scale to prevent runaway reactions. The synthesis using (Me₄N)SCF₃ was noted to proceed without significant warming, eliminating the need for external cooling, which is a significant advantage for scale-up. acs.org

Process Simplification: Syntheses that avoid complex workup procedures or chromatographic purification are preferred for large-scale manufacturing. Methods that result in simple filtration to isolate the product are highly desirable. acs.org The successful synthesis of an isothiocyanate analog on a 10 mmol scale (1.78 g) highlights the potential for the scalability of modern methods. acs.org Similarly, an efficient, multi-kilogram scale synthesis of a modified deoxycytidine derivative has been described, demonstrating that complex heterocyclic syntheses can be scaled effectively with process optimization. nih.gov

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green and sustainable chemistry have become integral to synthetic design, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mlsu.ac.in These principles are highly relevant to the synthesis of this compound and its analogs, traditionally reliant on harsh reagents and solvents. researchgate.net

Green Alternatives to Hazardous Reagents: A primary focus of green chemistry in this area is the replacement of toxic thiophosgene. nih.gov Several safer alternatives have been explored:

Elemental Sulfur: The use of elemental sulfur as the "C=S" source is a green approach. One method involves the amine-catalyzed sulfurization of isocyanides with elemental sulfur, which is a more sustainable route to isothiocyanates. rsc.org

Triphosgene: As a solid, triphosgene is considered a safer and more convenient substitute for gaseous phosgene (B1210022) and diphosgene, and it can be used as a dehydrosulfurization reagent in isothiocyanate synthesis. cbijournal.com

Non-toxic Catalysts and Reagents: The development of protocols using mild, efficient, and non-toxic reagents like tetrapropylammonium (B79313) tribromide (TPATB) represents a significant step towards greener synthesis. cbijournal.com

Microwave-Assisted Synthesis: Microwave irradiation is a green technology that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced reaction times from hours to minutes. encyclopedia.pubmdpi.com It is a recognized green approach for the synthesis of various bioactive pyrimidine scaffolds. mdpi.com

One-Pot and Multicomponent Reactions: Combining multiple synthetic steps into a single "one-pot" procedure avoids the isolation of intermediates, thereby saving solvents, energy, and time, and reducing waste. researchgate.netmdpi.com These catalyst-free, one-pot reactions align with green chemistry principles by minimizing reaction steps and waste generation. mdpi.com

Solvent-Free Synthesis: Conducting reactions without a solvent (neat conditions) or using mechanical methods like ball milling eliminates solvent waste, which is a major contributor to the environmental footprint of a chemical process. researchgate.netmdpi.com

Use of Greener Solvents: When solvents are necessary, replacing hazardous solvents with environmentally benign alternatives like water, ethanol, or glycerol (B35011) is a key green chemistry principle. mlsu.ac.inmdpi.com The synthesis of pyrimidine derivatives in water has been reported as an environmentally benign method. researchgate.net

Table 2: Overview of Green Chemistry Approaches in Heterocyclic Synthesis

| Green Approach | Principle | Application in Pyrimidine/Isothiocyanate Synthesis |

|---|---|---|

| Microwave Irradiation | Enhances reaction rates, reduces time and energy use. encyclopedia.pub | Used for the efficient development of bioactive pyrimidine scaffolds. mdpi.commdpi.com |

| One-Pot Synthesis | Reduces reaction steps, solvent use, and waste. researchgate.net | Employed for the efficient, catalyst-free synthesis of pyrimidine derivatives. mdpi.com |

| Solvent-Free Reactions | Eliminates solvent waste and simplifies purification. mdpi.com | Utilized in ball-milling techniques for pyrimidine derivative synthesis. researchgate.net |

| Safer Reagents | Replaces toxic and hazardous substances. mlsu.ac.in | Use of elemental sulfur or triphosgene as alternatives to thiophosgene. cbijournal.comrsc.org |

By integrating these considerations into the synthetic design for this compound, chemists can develop pathways that are not only efficient and selective but also safer and more environmentally sustainable.

Chemical Reactivity and Derivatization Strategies for 5 Isothiocyanatopyrimidine

Nucleophilic Addition Reactions Involving the Isothiocyanate Group

The isothiocyanate functional group (–N=C=S) is characterized by a highly electrophilic carbon atom, making it a prime target for attack by a wide range of nucleophiles. uobabylon.edu.iq This reactivity is the foundation for many derivatization strategies involving 5-isothiocyanatopyrimidine, leading to the formation of diverse and often biologically relevant structures.

Formation of Thioureas through Reactions with Amines

The reaction of this compound with primary or secondary amines is a robust and straightforward method for the synthesis of 5-pyrimidinyl-substituted thioureas. uobabylon.edu.iqorganic-chemistry.org In this nucleophilic addition reaction, the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic central carbon of the isothiocyanate group. This is followed by a proton transfer, typically from the amine to the nitrogen of the isothiocyanate, to yield the stable thiourea (B124793) product. youtube.com This reaction is generally efficient and can be carried out under mild conditions. researchgate.net The resulting thiourea derivatives are of significant interest due to their prevalence in pharmacologically active molecules, including those with anticancer and antimicrobial properties. uobabylon.edu.iqfrontiersin.org For example, the reaction of 5-aminouracil (B160950) with isothiocyanates is a key step in synthesizing thiourea derivatives that can be further cyclized into bioactive thiazolidinones. frontiersin.org

| Reactant Amine | Product | Notes |

| Primary Aliphatic Amine (e.g., Butylamine) | N-Butyl-N'-(pyrimidin-5-yl)thiourea | Forms N,N'-disubstituted thioureas. |

| Secondary Aliphatic Amine (e.g., Diethylamine) | N,N-Diethyl-N'-(pyrimidin-5-yl)thiourea | Forms N,N,N'-trisubstituted thioureas. |

| Aromatic Amine (e.g., Aniline) | N-Phenyl-N'-(pyrimidin-5-yl)thiourea | Reaction may require slightly elevated temperatures depending on the nucleophilicity of the aniline. |

| Heterocyclic Amine (e.g., Piperidine) | 1-(Pyrimidin-5-ylthiocarbamoyl)piperidine | Readily reacts to form the corresponding thiourea derivative. |

Synthesis of Thiocarbamates via Alcohol or Phenol Addition

In a similar fashion to amines, alcohols and phenols can act as nucleophiles, attacking the isothiocyanate group to form thiocarbamates. The reaction involves the addition of the oxygen's lone pair to the electrophilic carbon, followed by proton transfer. To enhance the nucleophilicity of the alcohol or phenol, the reaction is often facilitated by the presence of a base, which deprotonates the hydroxyl group to form a more reactive alkoxide or phenoxide ion. Thiocarbamate synthesis is a well-established transformation in organic chemistry. organic-chemistry.org

| Reactant Alcohol/Phenol | Product | Reaction Conditions |

| Methanol | O-Methyl (pyrimidin-5-yl)carbamothioate | Typically requires a base catalyst (e.g., NaH, Et3N) to form the methoxide (B1231860) nucleophile. |

| Phenol | O-Phenyl (pyrimidin-5-yl)carbamothioate | A base is generally used to generate the more nucleophilic phenoxide ion. |

| Isopropanol | O-Isopropyl (pyrimidin-5-yl)carbamothioate | Base-catalyzed reaction. |

Cycloaddition Reactions and Their Synthetic Utility

The carbon-sulfur double bond within the isothiocyanate group can participate in cycloaddition reactions, providing a powerful tool for the construction of five- and six-membered heterocyclic rings. rsc.org Aryl isothiocyanates can undergo [2+2], [2+3], and [4+2] cycloadditions. rsc.orgcdnsciencepub.comthieme-connect.comacs.org For instance, the reaction of 3-aroylaziridines with aryl isothiocyanates can lead to 4-thiazolines through a [2+3] cycloaddition mechanism involving an intermediate azomethine ylid. cdnsciencepub.comcdnsciencepub.com Similarly, N-heterocyclic carbenes (NHCs) have been shown to catalyze the [2+2] cycloaddition of aryl isothiocyanates with nitroolefins to produce β-thiolactams. thieme-connect.com These reactions highlight the potential of this compound to serve as a key component in synthesizing complex, fused heterocyclic systems.

Electrophilic Transformations of the Pyrimidine (B1678525) Heterocyclic System

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electron-withdrawing nitrogen atoms. wikipedia.orgbhu.ac.in This inherent electronic nature makes electrophilic aromatic substitution on an unsubstituted pyrimidine ring challenging, as the ring is deactivated towards attack by electrophiles. oxfordsciencetrove.com Electrophilic attack, when it does occur, preferentially happens at the C-5 position, which is the most electron-rich carbon on the ring. wikipedia.orgslideshare.net

However, the reactivity can be significantly influenced by the substituents present on the ring. Activating groups, such as amino or hydroxyl groups, can facilitate electrophilic substitution. Conversely, the isothiocyanate group at C-5 is electron-withdrawing, further deactivating the ring towards electrophilic attack. Therefore, direct electrophilic substitution on this compound is generally difficult. Strategies to functionalize the pyrimidine ring often involve using pyrimidine derivatives with activating groups already in place, such as aminopyrimidines, which can undergo reactions like nitrosation. csir.co.za For instance, nitrosation of certain 4-aminopyrimidines proceeds smoothly at the C-5 position. csir.co.za Subsequent chemical manipulation could then be used to install the isothiocyanate functionality.

Metal-Catalyzed Coupling Reactions at the Pyrimidine C-5 Position

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.grwiley-vch.dewiley.com While direct coupling reactions on this compound are not common due to potential catalyst inhibition by the sulfur atom, the synthesis of its derivatives often relies on coupling reactions performed on a 5-halopyrimidine precursor.

Reactions such as the Suzuki, Heck, and Negishi couplings are frequently employed to introduce a wide variety of substituents at the C-5 position of the pyrimidine ring. acs.orgnih.gov For these reactions, a 5-bromo- or 5-iodopyrimidine (B189635) is typically used as the electrophilic coupling partner. The resulting 5-substituted pyrimidine can then be converted to a 5-aminopyrimidine (B1217817), which serves as a direct precursor to this compound, often through reaction with thiophosgene (B130339) or a related reagent. This two-step approach allows for the synthesis of a diverse library of this compound derivatives with various substituents at other positions on the pyrimidine ring, which would be difficult to achieve through direct functionalization.

Heterocyclic Annulation and Ring-Closing Methodologies Utilizing this compound

The dual reactivity of this compound—the electrophilic isothiocyanate group and the pyrimidine ring—makes it an excellent substrate for synthesizing fused heterocyclic systems through annulation reactions. nih.gov These reactions involve the formation of a new ring fused to the pyrimidine core.

A common strategy involves the reaction of a bifunctional reagent with this compound, where one part of the reagent reacts with the isothiocyanate and the other part reacts with a position on the pyrimidine ring. More elegantly, intramolecular cyclizations can be designed. This often starts with the conversion of the isothiocyanate into a thiourea, as described in section 3.1.1. If the amine used in that reaction contains an additional functional group, a subsequent intramolecular cyclization can occur. For example, a 5-aminopyrimidine can serve as a precursor to fused systems like pyrimido[4,5-d]pyrimidines through condensation reactions. e-bookshelf.deresearchgate.netresearchgate.net Annulation reactions using isothiocyanates are a known strategy for building heterocycles like 2-imino-1,3,4-thiadiazoles from hydrazides and isothiocyanates organic-chemistry.org or 1-(methylthio)-3,4-dihydroisoquinolines via intramolecular cyclization. royalsocietypublishing.org These methodologies underscore the utility of this compound as a building block for creating complex, polycyclic scaffolds of interest in medicinal chemistry and materials science. researchgate.netsnnu.edu.cn

Chemo- and Regioselective Functional Group Interconversions

The isothiocyanate group (-N=C=S) is a versatile functional group known for its electrophilic nature, readily reacting with a variety of nucleophiles. masterorganicchemistry.comwikipedia.org In this compound, the pyrimidine ring system also influences the reactivity of the isothiocyanate moiety. The electron-withdrawing nature of the pyrimidine ring can enhance the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack.

The primary mode of derivatization for this compound involves the addition of nucleophiles to the central carbon atom of the isothiocyanate group. The chemo- and regioselectivity of these reactions are largely dictated by the nature of the nucleophile and the reaction conditions.

Reaction with Amines and Related Nucleophiles

The reaction of isothiocyanates with primary and secondary amines is a well-established method for the formation of thiourea derivatives. In the context of this compound, this reaction proceeds with high chemoselectivity, as the amino group preferentially attacks the electrophilic carbon of the isothiocyanate.

A notable example of this reactivity is the synthesis of sulfonylthioureas. The reaction of a sulfonylamide with an isothiocyanatopyrimidine, in the presence of a base such as potassium carbonate, yields the corresponding N-((pyrimidinyl)carbamothioyl)sulfonamide. google.com This reaction is a key step in the synthesis of certain herbicidal compounds.

Table 1: Synthesis of a Sulfonylthiourea Derivative

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Sulfonamide | Isothiocyanatopyrimidine | Potassium Carbonate | Acetone | Sulfonylthiourea |

Data compiled from a description of a general synthetic method. google.com

The regioselectivity of this reaction is straightforward, with the nitrogen atom of the sulfonamide acting as the nucleophile and attacking the isothiocyanate carbon.

Reactions with Hydrazides

Hydrazine (B178648) derivatives can also serve as potent nucleophiles in reactions with isothiocyanates. For instance, the treatment of a hydrazine derivative with an isothiocyanate can afford the corresponding thiosemicarbazide. While not directly demonstrated for this compound in the provided context, the reaction of phenyl isothiocyanate with a hydrazide to form a carbothioamide showcases this type of transformation. nih.gov This suggests a probable reactive pathway for this compound with hydrazides, leading to the formation of pyrimidinyl-substituted thiosemicarbazides.

Cyclization Reactions

The derivatives formed from the initial nucleophilic addition to the isothiocyanate group can often undergo subsequent intramolecular reactions to form heterocyclic systems. For example, thiourea derivatives can be used as precursors for the synthesis of various heterocycles. While specific examples starting from this compound are not detailed, the synthesis of thiazolo[5,4-d]pyrimidine (B3050601) derivatives from 5-aminopyrimidine suggests the potential for intramolecular cyclizations involving functional groups on the pyrimidine ring. vulcanchem.com

The versatility of the isothiocyanate group allows for its use in derivatization strategies aimed at enhancing analytical detection. researchgate.netnih.gov By reacting this compound with a molecule containing a suitable nucleophile and a chromophore or fluorophore, the resulting derivative can be more easily detected and quantified in complex mixtures.

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Isothiocyanatopyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopic Methods for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for delineating the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei. For 5-isothiocyanatopyrimidine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy offers precise information about the number, chemical environment, and coupling interactions of protons within a molecule. In the case of this compound, the aromatic protons on the pyrimidine (B1678525) ring are of primary interest. The expected chemical shifts are influenced by the electronegativity of the nitrogen atoms and the electronic effects of the isothiocyanate group.

The pyrimidine ring protons at positions 2, 4, and 6 would exhibit distinct signals. The proton at C2, situated between two nitrogen atoms, is expected to be the most deshielded and thus appear at the lowest field. The protons at C4 and C6 would be in a more complex region, with their exact shifts determined by coupling interactions. The integration of the signals would confirm the presence of one of each type of proton. renishaw.com

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 9.0 - 9.3 | Singlet |

| H-4 | 8.7 - 9.0 | Singlet |

| H-6 | 8.7 - 9.0 | Singlet |

| Note: Predicted values are based on computational models and may vary from experimental data. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound, including those in the pyrimidine ring and the isothiocyanate group, will produce a distinct signal. mhlw.go.jp The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

The carbon atom of the isothiocyanate group (-N=C=S) is expected to have a characteristic chemical shift in the range of 120-140 ppm. The carbon atoms of the pyrimidine ring will appear in the aromatic region of the spectrum, with their specific shifts influenced by the nitrogen atoms and the isothiocyanate substituent. The carbon at C2 is typically the most deshielded among the ring carbons.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~158 |

| C-4 | ~155 |

| C-5 | ~125 |

| C-6 | ~155 |

| -N=C =S | ~130 |

| Note: Predicted values are based on computational models and may vary from experimental data. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

While ¹H and ¹³C NMR provide information about the individual nuclei, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between them.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling interactions within the pyrimidine ring, helping to definitively assign the signals for H-4 and H-6 if they are coupled.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. utdallas.edu This would allow for the unambiguous assignment of the ¹³C signals for C-2, C-4, and C-6 based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. nih.gov This is particularly useful for identifying the quaternary carbon at C-5, which has no directly attached protons. Correlations would be expected between the pyrimidine protons and the carbon of the isothiocyanate group, confirming the position of this substituent.

Infrared (IR) and Raman Spectroscopic Investigations of Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. utoronto.ca These techniques are particularly powerful for identifying specific functional groups.

In the IR spectrum of this compound, the most characteristic absorption would be the strong and broad band corresponding to the asymmetric stretching vibration of the isothiocyanate group (-N=C=S), which typically appears in the range of 2000-2200 cm⁻¹. utdallas.edu The pyrimidine ring will exhibit a series of characteristic absorptions due to C-H stretching (around 3000-3100 cm⁻¹), C=N and C=C ring stretching (in the 1400-1600 cm⁻¹ region), and various in-plane and out-of-plane bending vibrations in the fingerprint region (below 1400 cm⁻¹). carlroth.com

Raman spectroscopy would also show the characteristic isothiocyanate stretch, often as a strong, sharp band. spectroscopyonline.com The symmetric vibrations of the pyrimidine ring, which may be weak in the IR spectrum, are often strong in the Raman spectrum, providing complementary information for a complete vibrational analysis.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -N=C=S | Asymmetric Stretch | 2000 - 2200 |

| Pyrimidine C-H | Stretch | 3000 - 3100 |

| Pyrimidine Ring | C=N, C=C Stretch | 1400 - 1600 |

| Pyrimidine Ring | Bending Vibrations | < 1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring is a chromophore, and its π-systems give rise to characteristic absorptions in the UV region. The presence of the isothiocyanate group can influence the position and intensity of these absorptions.

Pyrimidine itself typically exhibits two main absorption bands corresponding to π → π* and n → π* transitions. vscht.cz For this compound, it is expected that the π → π* transitions of the pyrimidine ring will be observed, likely in the range of 250-300 nm. The n → π* transitions, which are generally weaker, may also be present at longer wavelengths. The solvent used can also affect the absorption maxima.

Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) |

| π → π | 250 - 300 |

| n → π | > 300 |

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.gov

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry would allow for the determination of the exact molecular formula.

The fragmentation of this compound under electron impact would likely involve several key pathways. A common fragmentation for isothiocyanates is the loss of the NCS group, leading to a prominent peak corresponding to the pyrimidinyl cation. Further fragmentation of the pyrimidine ring itself would also be expected, leading to smaller charged fragments. The analysis of these fragmentation patterns can provide valuable corroborating evidence for the proposed structure. tanta.edu.eg

Plausible Fragmentation Pathways for this compound

| Ion | m/z | Description |

| [C₅H₃N₃S]⁺ | 137 | Molecular Ion (M⁺) |

| [C₄H₃N₂]⁺ | 79 | Loss of NCS |

| [C₃H₂N]⁺ | 52 | Fragmentation of pyrimidine ring |

X-ray Crystallography for Determination of Solid-State Molecular Conformation and Packing

The molecular packing in the crystal lattice is governed by intermolecular interactions. In the case of this compound, several types of interactions are anticipated to play a crucial role:

π-π Stacking: The aromatic pyrimidine rings are likely to engage in π-π stacking interactions, a common feature in the crystal structures of nitrogen-containing heterocyclic compounds. nih.gov These interactions contribute significantly to the stability of the crystal lattice.

Hydrogen Bonding: Although the pyrimidine ring itself has limited hydrogen bonding capability, weak C-H···N or C-H···S hydrogen bonds may be present, influencing the packing arrangement. nih.gov

S···N Interactions: The sulfur and nitrogen atoms of the isothiocyanate group can participate in intermolecular S···N contacts, which have been observed in the crystal structures of other isothiocyanate-containing compounds. rsc.org These interactions, along with other weak van der Waals forces, will dictate the final three-dimensional architecture of the crystal. mdpi.com

The supramolecular structure of crystalline pyrimidine derivatives can vary significantly based on the nature and position of substituents, leading to different packing motifs such as chains, sheets, or three-dimensional networks. nih.gov

To illustrate the type of data obtained from a single-crystal X-ray diffraction study, the following table presents hypothetical crystallographic parameters for this compound, based on data for analogous pyrimidine derivatives. mdpi.comresearchgate.net

| Parameter | Hypothetical Value for this compound |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 8.1 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 598.2 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.55 |

Note: This data is hypothetical and serves for illustrative purposes only.

Application of Hyphenated Analytical Techniques for Comprehensive Structural Confirmation

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex chemical compounds. mdpi.com For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful tools for confirming its structure and assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. In a typical GC-MS analysis of this compound, the sample would be injected into the gas chromatograph, where it is vaporized and separated from any impurities based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, showing the molecular ion peak and a characteristic pattern of fragment ions.

The fragmentation of pyrimidine derivatives in mass spectrometry often involves characteristic losses of small molecules or radicals from the ring and its substituents. sapub.orgsphinxsai.comresearchgate.netresearchgate.net For this compound, one would expect to observe fragmentation pathways involving the isothiocyanate group and the pyrimidine ring.

A hypothetical GC-MS analysis of this compound might yield the following results:

| Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 8.5 | 137 | 111, 80, 53 |

Note: This data is hypothetical and for illustrative purposes. The retention time is dependent on the specific GC conditions, and the fragment ions are predicted based on common fragmentation patterns of related compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or thermally stable for GC-MS analysis. mdpi.comnih.gov For this compound, reversed-phase LC coupled with a mass spectrometer would be a common approach. The compound would be separated on a non-polar stationary phase with a polar mobile phase. researchgate.net Derivatization with reagents like mercaptoethanol or N-acetyl-l-cysteine can sometimes be employed to improve the chromatographic behavior and detection of isothiocyanates. nih.gov

The mass spectrometer provides highly sensitive and selective detection. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that typically produces a prominent molecular ion peak (e.g., [M+H]⁺ in positive ion mode), which is crucial for confirming the molecular weight of this compound. nih.gov Tandem mass spectrometry (MS/MS) can be used to further fragment the molecular ion, providing additional structural information. rjpharmacognosy.ir

A summary of a potential LC-MS analysis is presented in the table below:

| LC Retention Time (min) | Ionization Mode | Precursor Ion (m/z) | Major Product Ions (MS/MS) |

| 4.2 | ESI (+) | 138 ([M+H]⁺) | 112, 81 |

Note: This data is hypothetical and for illustrative purposes. Retention time and fragmentation patterns are dependent on the specific LC-MS conditions.

Computational and Theoretical Investigations of 5 Isothiocyanatopyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Isothiocyanatopyrimidine. These methods provide a molecular-level depiction of its behavior.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Electron Density Distribution

The electron density distribution, a measure of the probability of an electron being present at a particular point, reveals regions of high and low electron density. wikipedia.org In this compound, these calculations can identify electrophilic and nucleophilic sites, which is essential for understanding its reaction mechanisms. The distribution of electron density is determined by the normalized N-electron wavefunction. wikipedia.org Regions of high electron density are typically found around atoms and along bonds. wikipedia.org

Ab Initio and Semi-Empirical Methods for Conformational Analysis

Conformational analysis of this compound is performed using both ab initio and semi-empirical methods to determine the molecule's preferred three-dimensional shape. nih.govnih.gov These calculations explore the potential energy surface to identify stable conformers and the energy barriers between them. The conformation of a molecule can significantly influence its biological activity. nih.gov For instance, semi-empirical potential energy calculations have been used to explore the preferred conformations of nucleosides with five-membered base rings. nih.gov

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are also employed to predict spectroscopic parameters, which can then be compared with experimental data to validate the computed structures. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for both proton and carbon atoms can be achieved with good accuracy using DFT. idc-online.comrsc.org Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. The accuracy of these predictions is highly dependent on the chosen functional and basis set. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Macromolecule Interaction Modeling

To explore the potential of this compound as a ligand for biological macromolecules, molecular docking and dynamics simulations are utilized. nih.govelifesciences.org Molecular docking predicts the preferred orientation of the ligand when it binds to a receptor, forming a stable complex. mdpi.combhu.ac.in This is a critical step in drug discovery, helping to visualize the interaction between a small molecule and a macromolecule. phenix-online.org

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the interaction and any conformational changes that may occur upon binding. nih.govnih.gov These simulations can reveal the key amino acid residues involved in the interaction and the nature of the binding forces, such as hydrogen bonds and hydrophobic interactions. up.ac.za

Quantitative Structure-Activity Relationship (QSAR) Studies for Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orglongdom.org For this compound and its derivatives, QSAR studies can be developed to predict their activity based on various molecular descriptors. nih.gov These descriptors can be physicochemical properties or theoretical molecular descriptors. wikipedia.org The goal of QSAR is to establish a relationship that can be used to predict the activities of new, unsynthesized compounds. mdpi.comnih.gov

Reaction Mechanism Elucidation Through Computational Transition State Analysis

Computational chemistry provides powerful tools for elucidating reaction mechanisms by identifying and characterizing transition states. smu.edunih.gov For reactions involving this compound, transition state analysis can determine the energy barriers of different reaction pathways, thereby identifying the most favorable mechanism. sumitomo-chem.co.jpnih.gov This involves locating the saddle point on the potential energy surface that connects reactants and products. wikipedia.org Understanding the transition state structure is crucial for explaining the kinetics and stereochemistry of a reaction. nih.govnih.govufl.edu

Exploration of Biological Activities and Molecular Interactions of 5 Isothiocyanatopyrimidine Derivatives Mechanistic Focus

Design and Synthesis of 5-Isothiocyanatopyrimidine-Based Molecular Probes for Biological Systems

Molecular probes are essential tools for dissecting complex biological systems. The design of probes based on the this compound scaffold leverages the inherent reactivity of the isothiocyanate moiety as a "warhead" for covalent labeling of target proteins. The synthesis strategy typically involves preparing a substituted pyrimidine (B1678525) ring, followed by the introduction of the isothiocyanate group, often from a corresponding amine precursor.

The core principle behind these probes is target-specific covalent modification. The pyrimidine ring serves as the recognition element, designed to bind non-covalently to a specific site on a target protein, such as the ATP-binding pocket of a kinase. This initial binding event increases the local concentration of the probe near the target, facilitating a subsequent covalent reaction between the isothiocyanate group and a nearby nucleophilic amino acid residue (e.g., cysteine or lysine). This two-step process enhances both the affinity and specificity of the probe.

To be useful in biological systems, these probes are often further functionalized with reporter tags. These can include:

Fluorophores: For visualizing target localization within cells using fluorescence microscopy.

Biotin: For affinity purification of the target protein and its binding partners for subsequent identification by mass spectrometry.

Radioisotopes: For quantitative binding studies and in vivo imaging.

The synthetic challenge lies in creating a modular approach where the pyrimidine core, the isothiocyanate warhead, and the reporter tag can be varied to optimize the probe for specific applications.

In Vitro Biochemical Pathway Modulation and Enzyme Inhibition Studies

Derivatives of this compound are investigated for their potential to modulate biological pathways, primarily through enzyme inhibition. Their mechanisms of action are studied extensively in vitro to understand their potential as antimicrobial and antitumor agents.

The antitumor activities of isothiocyanates are multifaceted. researchgate.net They are known to modulate the activity of phase I and phase II detoxification enzymes, such as cytochrome P450s and glutathione (B108866) S-transferases, respectively. mdpi.com This modulation can prevent the activation of pro-carcinogens and enhance their elimination. Furthermore, these compounds can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and inhibition of critical signaling pathways like PI3K/AKT and MAPKs. mdpi.combgu.ac.il

In the context of antimicrobial activity, isothiocyanates have been shown to be effective against a range of pathogens. nih.gov The proposed mechanisms include the disruption of bacterial cell membrane integrity, leading to leakage of cellular contents, and the inhibition of essential enzymes involved in metabolism and redox balance, such as thioredoxin reductase. nih.gov The pyrimidine core of this compound derivatives could also contribute to this activity, as pyrimidine analogs are known to interfere with nucleic acid synthesis, a fundamental process for bacterial replication. nih.govyoutube.com

A critical step in understanding the mechanism of any bioactive compound is the identification of its direct molecular targets. For isothiocyanate-containing compounds, this is often achieved through proteomic approaches. Because these compounds form stable covalent adducts with their protein targets, they can be used as baits to "fish" for their binding partners from cell lysates.

One prominent and well-validated target of some isothiocyanates is tubulin. nih.govnih.gov Covalent binding to cysteine residues on tubulin disrupts its polymerization into microtubules, which are essential components of the cytoskeleton. nih.gov This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. bgu.ac.il Another key target is Keap1, a protein that regulates the Nrf2 transcription factor. Covalent modification of Keap1 by isothiocyanates leads to the activation of Nrf2 and the subsequent expression of antioxidant and detoxification genes. researchgate.net

The table below summarizes some of the known molecular targets of isothiocyanates, which are also potential targets for this compound derivatives.

| Molecular Target | Biological Pathway | Consequence of Inhibition/Modification |

| Tubulin | Cytoskeleton formation, Cell Division | Disruption of microtubule dynamics, G2/M cell cycle arrest, Apoptosis nih.govnih.gov |

| Keap1 | Oxidative Stress Response | Activation of Nrf2, Upregulation of antioxidant/detoxification enzymes researchgate.net |

| NF-κB Pathway Proteins | Inflammation, Cell Survival | Inhibition of pro-inflammatory and survival signals nih.gov |

| Cytochrome P450 Enzymes | Xenobiotic Metabolism (Phase I) | Inhibition of pro-carcinogen activation nih.gov |

| Histone Deacetylases (HDACs) | Epigenetic Regulation | Alteration of gene expression, Tumor suppression |

| Bacterial Enzymes (e.g., Thioredoxin Reductase) | Bacterial Metabolism, Redox Balance | Inhibition of bacterial growth and survival nih.gov |

The biological effects of this compound derivatives are initiated by the chemical reaction between the electrophilic central carbon of the isothiocyanate group (-N=C =S) and nucleophilic side chains of amino acids on target proteins. nih.gov The primary residues targeted are cysteine and lysine (B10760008). acs.orgresearchgate.net

Reaction with Cysteine: The thiol group (-SH) of a cysteine residue attacks the isothiocyanate carbon to form a dithiocarbamate (B8719985) adduct. This reaction is generally rapid and can be reversible, especially in the presence of other nucleophiles like glutathione. nih.govresearchgate.net

Reaction with Lysine: The ε-amino group (-NH2) of a lysine residue can also react with the isothiocyanate, forming a highly stable, effectively irreversible thiourea (B124793) linkage. acs.orgresearchgate.net This reaction is typically slower than the reaction with cysteine and is favored under neutral to slightly alkaline conditions. researchgate.netresearchgate.net

The specificity of which residue is targeted depends on several factors, including its pKa, accessibility within the protein structure, and the local microenvironment. nih.gov While many proteins contain cysteine and lysine, only those residues that are both accessible and sufficiently nucleophilic will react. The pyrimidine portion of the molecule plays a crucial role by directing the compound to a specific binding pocket, thereby positioning the isothiocyanate group for reaction with a nearby nucleophile. This covalent interaction can lead to noncompetitive inhibition if it occurs at an allosteric site or irreversible inhibition if it targets a residue within the active site. nih.gov

To translate findings from biochemical assays into a cellular context, a variety of cell-based assays are employed. These assays are crucial for confirming the biological activity of this compound derivatives and elucidating their mechanisms of action in a more physiologically relevant environment. bioanalysis-zone.com

The table below outlines common cell-based assays and the specific mechanistic questions they address.

| Assay Type | Principle | Mechanistic Information Provided |

| MTT/MTS Assay | Measures metabolic activity via conversion of a tetrazolium salt to a colored formazan (B1609692) product by mitochondrial dehydrogenases. mdpi.com | General cytotoxicity and cell viability; provides initial data on antiproliferative effects. |

| Flow Cytometry (Cell Cycle Analysis) | Cells are stained with a DNA-binding dye (e.g., Propidium Iodide), and DNA content is measured to determine the cell population in G1, S, and G2/M phases. | Identifies cell cycle arrest at specific checkpoints, a common mechanism for anticancer agents. bgu.ac.il |

| Annexin V/PI Staining | Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) enters and stains the DNA of late apoptotic/necrotic cells. mdpi.com | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, confirming apoptosis induction. |

| Western Blotting | Uses antibodies to detect specific proteins separated by size, allowing for the analysis of protein expression and modification (e.g., phosphorylation). | Measures changes in the levels of key signaling proteins (e.g., caspases, MAPKs, Akt) to dissect affected pathways. bgu.ac.il |

| Quantitative Real-Time PCR (qRT-PCR) | Measures the expression levels of specific genes by reverse transcribing mRNA into cDNA and amplifying it. mdpi.com | Determines if the compound alters the transcription of target genes (e.g., those involved in apoptosis or detoxification). |

| Colony Formation Assay | Assesses the ability of single cells to undergo unlimited division and form colonies. | Measures long-term effects on cell proliferation and survival. |

Covalent Modification of Biological Macromolecules by the Isothiocyanate Functional Group

The defining mechanistic feature of this compound and its derivatives is the covalent modification of proteins by the isothiocyanate group. nih.gov This electrophilic moiety readily reacts with nucleophiles present on biological macromolecules. While DNA and RNA contain nucleophilic sites, studies on other isothiocyanates suggest that proteins are the primary intracellular targets. nih.gov

The reaction with protein thiols (cysteine) and amines (lysine, N-terminal amino groups) is central to the bioactivity of these compounds. nih.gov The formation of a covalent bond distinguishes isothiocyanates from many other inhibitors that rely solely on reversible, non-covalent interactions. This covalent binding can lead to:

Irreversible Enzyme Inhibition: By modifying a critical residue in an enzyme's active site.

Disruption of Protein-Protein Interactions: By altering the conformation of a protein or blocking a key binding interface.

Altered Protein Function: By modifying an allosteric site, leading to a change in the protein's activity. nih.gov

The stability of the adduct formed is a key consideration. The dithiocarbamate adduct with cysteine is less stable than the thiourea adduct with lysine. acs.orgresearchgate.net It has been proposed that the cysteine adduct can act as a reservoir, allowing for the slow release of the isothiocyanate, which can then go on to form a more stable, irreversible bond with a lysine residue. acs.orgresearchgate.net This covalent modification is the upstream chemical event that triggers the downstream biological responses, such as cell cycle arrest and apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimizing Mechanistic Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. nih.gov For this compound derivatives, SAR studies focus on modifications to the pyrimidine ring to enhance potency against a specific target and improve selectivity over off-targets.

The general framework for SAR in this class of compounds involves analyzing how different substituents on the pyrimidine ring affect biological endpoints. The structure of the side chains attached to the core scaffold plays a critical role in influencing electron density, steric hindrance, and lipophilicity, which in turn affects target interaction and cellular accumulation. nih.gov

The following table illustrates hypothetical SAR principles for this compound derivatives.

| Modification Site (on Pyrimidine Ring) | Type of Substituent | Potential Effect on Mechanism | Rationale |

| Position 2 | Electron-Withdrawing Group (e.g., -Cl, -CF₃) | Increased Potency | Increases the electrophilicity of the isothiocyanate carbon, making it more reactive towards nucleophiles on the target protein. |

| Position 4 | Bulky/Lipophilic Group (e.g., -phenyl, -naphthyl) | Increased Potency & Selectivity | Can form specific hydrophobic or van der Waals interactions within the target's binding pocket, improving affinity and selectivity. |

| Position 2 or 4 | Hydrogen Bond Donor/Acceptor (e.g., -NH₂, -OH) | Increased Affinity | Can form specific hydrogen bonds with residues in the active site, anchoring the molecule and improving binding affinity. |

| Overall Structure | Increased Lipophilicity | Increased Cellular Uptake | Enhances the ability of the compound to cross the cell membrane, leading to higher intracellular concentrations. However, excessive lipophilicity can lead to poor solubility and off-target effects. |

| Position 4 | Flexible Linker to a larger group | Access to new binding pockets | May allow the molecule to span different regions of the active site or interact with allosteric sites, potentially altering the mechanism of inhibition. |

By systematically synthesizing and testing derivatives with varied substituents, researchers can build a comprehensive SAR model. This model guides the rational design of next-generation compounds with optimized mechanistic potency and a more desirable selectivity profile, ultimately leading to more effective and safer therapeutic candidates. mdpi.com

Future Research Trajectories and Emerging Paradigms in 5 Isothiocyanatopyrimidine Research

The exploration of 5-isothiocyanatopyrimidine and its derivatives is poised for significant advancement, driven by emerging methodologies in chemical synthesis, computational chemistry, and chemical biology. Future research is charting a course towards more sustainable synthetic practices, predictive molecular design, novel biological applications, and the construction of intricate molecular architectures. These trajectories promise to unlock the full potential of this versatile chemical entity.

Q & A

Q. How to resolve discrepancies between computational predictions and experimental results for this compound reactivity?

- Methodological Answer : Reconcile via:

- Sensitivity Analysis : Vary computational parameters (basis set, solvation model) to assess prediction robustness.

- Experimental Validation : Synthesize predicted intermediates (e.g., via trapping with TEMPO) for spectroscopic confirmation.

- Collaborative Workflows : Share raw data (NMR, HPLC traces) and computational inputs/outputs in open repositories (e.g., Zenodo) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.